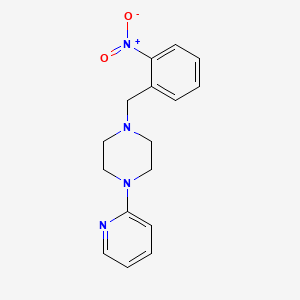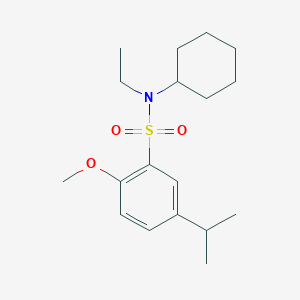![molecular formula C14H18N2OS B5702350 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile, also known as AMMTN, is a chemical compound that has gained significant attention in scientific research. It is a member of the nicotinonitrile family, which is known for its diverse biological activities. AMMTN has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile is not fully understood, but studies have suggested that it exerts its biological activities through multiple pathways. In cancer cells, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also induces cell cycle arrest by downregulating cyclin-dependent kinases. In inflammation, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile inhibits the NF-κB pathway, which is a key regulator of the inflammatory response. In neurodegenerative disorders, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to protect neurons by reducing oxidative stress and inhibiting the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell growth and proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiotherapy. In inflammation, it reduces the production of pro-inflammatory cytokines and inhibits the NF-κB pathway. In neurodegenerative disorders, it protects neurons from oxidative stress and inhibits the formation of amyloid-beta plaques. Additionally, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile in lab experiments is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile.
未来方向
There are several future directions for the research of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile. One of the areas of focus is the development of novel therapeutics for cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to fully understand the mechanism of action of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile and its potential side effects. There is also a need for the development of new synthesis methods that can improve the solubility and bioavailability of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile. Finally, studies are needed to explore the potential of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile in other areas of research, such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile is a chemical compound that has gained significant attention in scientific research for its diverse biological activities. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile involves a multistep process, and its mechanism of action is not fully understood. 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile, including the development of novel therapeutics and the exploration of its potential in other areas of research.
合成方法
The synthesis of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile involves a multistep process that starts with the reaction of 2-chloronicotinic acid with acetic anhydride to form 2-acetylnicotinic acid. This is followed by the reaction of 2-acetylnicotinic acid with thio-3-methylbutanol in the presence of a base to form 2-[(3-methylbutyl)thio]nicotinic acid. Finally, the reaction of 2-[(3-methylbutyl)thio]nicotinic acid with acetic anhydride in the presence of a base yields 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile.
科学研究应用
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been studied for its potential therapeutic applications in various diseases. One of the most promising applications of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile is in cancer therapy. Studies have shown that 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has also been studied for its anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
5-acetyl-6-methyl-2-(3-methylbutylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-9(2)5-6-18-14-12(8-15)7-13(11(4)17)10(3)16-14/h7,9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHZIMXGJRCCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCCC(C)C)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)

![4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)


![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
![N-cyclohexyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5702322.png)
![5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5702328.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)
![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)